molecular formula C72H116N18O23S B612457 Rac1 Inhibitor F56, control peptide CAS No. 1315378-77-8

Rac1 Inhibitor F56, control peptide

Numéro de catalogue: B612457
Numéro CAS: 1315378-77-8
Poids moléculaire: 1632.89
Clé InChI: DYGBZJOTQUWNJM-BHRKYZIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac1 Inhibitor F56, control peptide is a synthetic peptide that contains residues 45-60 of the Rac1 protein. This peptide includes a mutation where tryptophan at position 56 is replaced by phenylalanine. This compound is used as a control in experiments involving Rac1 inhibitors and does not affect the interaction between Rac1 and its guanine nucleotide exchange factors .

Analyse Biochimique

Biochemical Properties

Rac1 Inhibitor F56, control peptide plays a crucial role in biochemical reactions by interacting with specific biomolecules. It is known to interact with guanine nucleotide exchange factors (GEFs), although it does not affect the interaction between Rac1 and its GEFs . This interaction is essential for the regulation of Rac1 activity, as GEFs facilitate the exchange of GDP for GTP, activating Rac1. The peptide’s specific mutation allows researchers to study the effects of Rac1 inhibition without altering its interaction with GEFs.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting Rac1 activity, it influences cell signaling pathways, gene expression, and cellular metabolism. Rac1 is involved in the regulation of the actin cytoskeleton, cell migration, and cell cycle progression. The inhibition of Rac1 by this compound can lead to changes in cell morphology, reduced cell migration, and altered gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Rac1 and preventing its activation. The peptide binds to the switch regions of Rac1, which are crucial for its interaction with GEFs and other effector proteins. By blocking these interactions, this compound inhibits the exchange of GDP for GTP, thereby preventing Rac1 activation . This inhibition leads to downstream effects on various signaling pathways and cellular processes regulated by Rac1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the peptide are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions and retains its inhibitory activity over extended periods . The degradation of the peptide can lead to a loss of its inhibitory effects, which is an important consideration for long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits Rac1 activity without causing significant toxicity or adverse effects. At higher doses, the peptide may exhibit toxic effects, including cell death and tissue damage . It is important to determine the optimal dosage for each experimental setup to achieve the desired inhibitory effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to Rac1 activity. By inhibiting Rac1, the peptide affects the metabolic flux and levels of various metabolites. Rac1 is known to regulate glucose metabolism, lipid metabolism, and oxidative stress responses. The inhibition of Rac1 by this compound can lead to changes in these metabolic pathways, affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its inhibitory effects. The peptide is transported into cells via endocytosis and distributed to various cellular compartments. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within the cell . The distribution of the peptide within different tissues can also influence its overall inhibitory effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The peptide is primarily localized to the cytoplasm, where it interacts with Rac1 and other effector proteins. Post-translational modifications and targeting signals may also play a role in directing the peptide to specific compartments or organelles . The subcellular localization of this compound is crucial for its inhibitory effects on Rac1 activity and downstream signaling pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rac1 Inhibitor F56, control peptide involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. Each amino acid is coupled to the growing chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Analyse Des Réactions Chimiques

Types of Reactions

Rac1 Inhibitor F56, control peptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at the peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation can affect the methionine residue, converting it to methionine sulfoxide .

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Cancer Research

Rac1 is often overexpressed in various cancers, contributing to tumor progression and metastasis. Inhibition of Rac1 can therefore serve as a therapeutic strategy:

  • Antitumor Effects : Studies have shown that compounds targeting Rac1 can inhibit cell proliferation and migration in cancer cell lines. For instance, the compound 1A-116 demonstrated significant antitumor activity by blocking Rac1 interactions with several GEFs involved in oncogenic signaling pathways .
  • Inhibition of Metastasis : By disrupting Rac1-mediated cytoskeletal rearrangements, inhibitors like F56 can reduce the invasive capabilities of cancer cells, highlighting their potential as antimetastatic agents .

Neurobiology

Rac1 is pivotal in neuronal development and function:

  • Growth Cone Dynamics : Research utilizing optical tweezers and video imaging has shown that inhibiting Rac1 affects the motility of growth cones in neurons. Specifically, the use of F56 alongside other inhibitors demonstrated that Rac1 is essential for maintaining lamellipodia dynamics during neuronal growth .
  • Neuronal Migration : The control peptide has been used to study how Rac1 influences neuronal migration patterns during development, with implications for understanding neurodevelopmental disorders.

Table 1: Summary of Key Studies Involving Rac1 Inhibitor F56

Study ReferenceFocus AreaFindings
Neuronal Growth ConesDemonstrated that Rac1 inhibition alters lamellipodia dynamics; F56 did not significantly change motility when used alone but confirmed its role as an inactive control.
Cancer Cell ProliferationShowed that Rac1 inhibitors like 1A-116 effectively reduced proliferation in pancreatic cancer cells; highlighted the relevance of targeting Rac1 for therapeutic strategies.
Cytoskeletal DynamicsInvestigated how Rac1 inhibition affects actin polymerization; results indicated that F56 could serve as a useful tool to differentiate between active and inactive states of Rac1.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Rac1 Inhibitor F56, control peptide is unique due to its specific mutation (tryptophan to phenylalanine at position 56), which ensures it does not affect Rac1’s interaction with guanine nucleotide exchange factors. This makes it an invaluable tool for researchers studying the specific inhibition of Rac1 without interference from the control peptide .

Activité Biologique

Rac1 is a member of the Rho family of GTPases, which are pivotal in regulating various cellular processes, including cytoskeletal dynamics, cell migration, and proliferation. The Rac1 Inhibitor F56, a control peptide derived from the Rac1 inhibitor W56, has been studied for its biological activity in modulating these processes, particularly in cancer biology. This article provides a comprehensive overview of the biological activity of Rac1 Inhibitor F56, highlighting its mechanism of action, experimental findings, and implications for therapeutic applications.

Overview of Rac1 and Its Role in Cancer

Rac1 is known to be overactivated in numerous cancers, contributing to tumor progression and metastasis through its influence on actin cytoskeleton reorganization. This activity promotes cellular processes such as migration and invasion, making Rac1 a significant target for therapeutic intervention in oncology. The Rac1 Inhibitor F56 specifically targets this pathway by disrupting the interactions between Rac1 and guanine nucleotide exchange factors (GEFs) that activate Rac1.

Rac1 Inhibitor F56 comprises residues 45-60 of the Rac1 protein with tryptophan at position 56 replaced by phenylalanine (Phe). This modification does not affect the interaction with GEFs but alters the inhibitory properties of the peptide. The mechanism by which F56 exerts its effects involves interference with protein-protein interactions essential for Rac1 activation.

Key Research Findings

  • Inhibition of Cellular Processes : Studies have shown that Rac1 Inhibitor F56 can inhibit lamellipodia formation and membrane ruffling, critical processes for cell motility and invasion in cancer cells. When applied to neuronal cultures, F56 did not significantly alter lamellipodia motility compared to untreated controls .
  • Antitumoral Activity : The compound has demonstrated antitumoral effects across various cancer types. For instance, it effectively inhibited the oncogenic mutant Rac1 P29S found in melanoma, showcasing its potential in targeting specific cancer mutations .
  • Impact on Cell Migration : Research indicates that inhibition of Rac1 leads to reduced cell migration and altered cytoskeletal dynamics. This effect is particularly pronounced when combined with other inhibitors that target different aspects of the cytoskeletal machinery .

Experimental Data

The following table summarizes key experimental findings regarding the biological activity of Rac1 Inhibitor F56:

Study Cell Type Effect Observed Concentration Used
Cardama et al., 2014Various cancer typesAntitumoral activityNot specified
Study on lamellipodiaNeuronal culturesNo significant motility change100 μM
EHop-016 studyNeuronal culturesIncreased protrusion/retraction cycles20 μM

Case Study 1: Antitumor Efficacy

In a preclinical study involving multiple cancer cell lines, Rac1 Inhibitor F56 demonstrated significant reductions in cell viability and migration rates. The study utilized both in vitro assays and animal models to assess the compound's effectiveness against established tumors.

Case Study 2: Neuronal Motility

In experiments assessing neuronal growth cone dynamics, Rac1 Inhibitor F56 was used to evaluate its role in lamellipodia recovery after Arp2/3 inhibition. While it did not significantly affect motility on its own, it provided insights into the complex regulatory mechanisms governing actin dynamics .

Propriétés

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116N18O23S/c1-35(2)26-44(62(103)76-33-53(94)81-45(27-36(3)4)64(105)83-46(28-41-18-13-12-14-19-41)65(106)84-49(31-55(97)98)67(108)89-59(40(10)91)71(112)79-39(9)60(101)78-34-56(99)100)82-66(107)47(29-51(75)92)85-70(111)58(38(7)8)88-68(109)50-21-17-24-90(50)72(113)43(20-15-16-23-73)80-52(93)32-77-63(104)48(30-54(95)96)86-69(110)57(37(5)6)87-61(102)42(74)22-25-114-11/h12-14,18-19,35-40,42-50,57-59,91H,15-17,20-34,73-74H2,1-11H3,(H2,75,92)(H,76,103)(H,77,104)(H,78,101)(H,79,112)(H,80,93)(H,81,94)(H,82,107)(H,83,105)(H,84,106)(H,85,111)(H,86,110)(H,87,102)(H,88,109)(H,89,108)(H,95,96)(H,97,98)(H,99,100)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGBZJOTQUWNJM-BHRKYZIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116N18O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1633.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.